molecular formula C24H27N3O4 B11309061 N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11309061
M. Wt: 421.5 g/mol
InChI Key: LLNQTNNFSORRQV-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-methoxyphenethylamine with morpholine to form an intermediate, which is then further reacted with 4-methylphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)ethylamine: A related compound with similar structural features but lacking the oxazole ring.

    4-methoxyphenylacetonitrile: Another related compound with a methoxyphenyl group but different functional groups.

Uniqueness

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H27N3O4/c1-17-3-5-19(6-4-17)23-15-21(26-31-23)24(28)25-16-22(27-11-13-30-14-12-27)18-7-9-20(29-2)10-8-18/h3-10,15,22H,11-14,16H2,1-2H3,(H,25,28)

InChI Key

LLNQTNNFSORRQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCOCC4

Origin of Product

United States

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